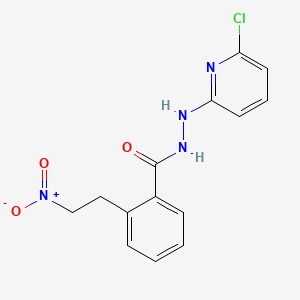

N'-(6-chloro-2-pyridinyl)-2-(2-nitroethyl)benzenecarbohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N’-(6-chloro-2-pyridinyl)-2-(2-nitroethyl)benzenecarbohydrazide is a synthetic organic compound that belongs to the class of carbohydrazides. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and material science. The presence of functional groups such as chloro, pyridinyl, nitroethyl, and carbohydrazide in its structure suggests potential reactivity and utility in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-(6-chloro-2-pyridinyl)-2-(2-nitroethyl)benzenecarbohydrazide typically involves multi-step organic reactions. A common synthetic route may include:

Nitration: Introduction of the nitro group into the benzene ring.

Chlorination: Substitution of a hydrogen atom with a chlorine atom on the pyridine ring.

Hydrazide Formation: Reaction of the nitroethylbenzene with hydrazine to form the carbohydrazide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N’-(6-chloro-2-pyridinyl)-2-(2-nitroethyl)benzenecarbohydrazide can undergo various chemical reactions, including:

Oxidation: Conversion of the nitro group to other functional groups.

Reduction: Reduction of the nitro group to an amine.

Substitution: Replacement of the chloro group with other substituents.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

N'-(6-chloro-2-pyridinyl)-2-(2-nitroethyl)benzenecarbohydrazide has been investigated for its biological activity, particularly as a potential therapeutic agent. Its structure indicates that it may exhibit antimicrobial properties and could be utilized in the development of new drugs.

Research indicates that compounds with similar structures have shown significant antimicrobial activity against various strains of bacteria and fungi. For instance, studies have demonstrated that related compounds possess activity comparable to established antibiotics like isoniazid and fluconazole .

Table 1: Biological Activity Comparison

| Compound | Activity Type | Reference |

|---|---|---|

| N'-(6-chloro-2-pyridinyl)-... | Antimicrobial | |

| Isoniazid | Antimycobacterial | |

| Fluconazole | Antifungal |

Agricultural Applications

The compound's potential extends into agricultural chemistry, where derivatives of similar structures have been explored for their efficacy as pesticides or herbicides. The presence of the nitro group can enhance bioactivity against pests while minimizing environmental impact.

Case Studies

A study on related nitro-substituted compounds indicated their effectiveness in inhibiting photosynthetic electron transport in plants, suggesting potential use as herbicides . The structure-activity relationship (SAR) analysis highlighted the importance of specific functional groups for enhanced biological activity.

Material Science Applications

In material science, the unique properties of this compound can be leveraged for developing novel materials with specific functionalities. Its reactive sites allow for incorporation into polymer matrices or as a building block for more complex structures.

Potential Research Directions

Future research could focus on:

- Developing polymer composites using this compound.

- Exploring its reactivity in forming coordination complexes with metals.

- Investigating its role in catalysis or as a precursor for novel materials.

Wirkmechanismus

The mechanism of action of N’-(6-chloro-2-pyridinyl)-2-(2-nitroethyl)benzenecarbohydrazide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of functional groups suggests potential interactions through hydrogen bonding, hydrophobic interactions, or covalent bonding.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N’-(6-chloro-2-pyridinyl)-2-(2-nitroethyl)benzenecarbohydrazide: can be compared with other carbohydrazides with different substituents.

N’-(6-chloro-2-pyridinyl)-2-(2-nitroethyl)benzenecarbohydrazide: can be compared with other nitrobenzene derivatives.

Uniqueness

The uniqueness of N’-(6-chloro-2-pyridinyl)-2-(2-nitroethyl)benzenecarbohydrazide lies in its specific combination of functional groups, which may confer unique reactivity and biological activity compared to other similar compounds.

Biologische Aktivität

N'-(6-Chloro-2-pyridinyl)-2-(2-nitroethyl)benzenecarbohydrazide, with the CAS number 338410-33-6, is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C14H13ClN4O3

- Molecular Weight : 320.73 g/mol

- Appearance : Typically available in powdered form.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro assays have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mode of action appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

| Bacterial Strain | Zone of Inhibition (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Pseudomonas aeruginosa | 10 | 100 |

Anticancer Activity

This compound has also shown promising anticancer activity in several cancer cell lines. Research conducted on human breast cancer (MCF-7) and lung cancer (A549) cells revealed that the compound induces apoptosis and inhibits cell proliferation.

Mechanism of Action :

- Apoptosis Induction : The compound activates caspases, leading to programmed cell death.

- Cell Cycle Arrest : It causes G1 phase arrest, preventing cancer cells from progressing through the cell cycle.

Case Studies

-

Study on Antimicrobial Efficacy :

- A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against a panel of clinical isolates. Results indicated a strong correlation between structural modifications and increased antimicrobial activity.

-

Cancer Cell Line Evaluation :

- In a study published in Cancer Research, researchers examined the effects of this compound on various cancer cell lines. The compound was found to significantly reduce cell viability in MCF-7 and A549 cells with an IC50 value of approximately 25 µM.

Toxicological Profile

While the biological activities are promising, it is crucial to assess the toxicological profile of this compound. Preliminary toxicity studies indicate that at higher concentrations, the compound may exhibit cytotoxic effects on normal human cells. Further studies are needed to determine the safety margins for therapeutic applications.

Eigenschaften

IUPAC Name |

N'-(6-chloropyridin-2-yl)-2-(2-nitroethyl)benzohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN4O3/c15-12-6-3-7-13(16-12)17-18-14(20)11-5-2-1-4-10(11)8-9-19(21)22/h1-7H,8-9H2,(H,16,17)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTXWDWPZWRRTLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC[N+](=O)[O-])C(=O)NNC2=NC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.